Noribogaine glucuronide is synthesized in the body from noribogaine via glucuronidation, a metabolic process primarily mediated by UDP-glucuronosyltransferases. This classification places it within the broader category of drug metabolites that play crucial roles in pharmacokinetics and pharmacodynamics.
The synthesis of noribogaine glucuronide can be achieved through both chemical and enzyme-assisted methods. The enzyme-assisted synthesis typically utilizes liver microsomal enzymes that facilitate the conjugation of noribogaine with uridine diphosphate glucuronic acid (UDPGA).
The molecular formula of noribogaine glucuronide is with a molecular weight of approximately 472.53 g/mol. The structural representation includes a complex arrangement that reflects its origins from ibogaine, featuring multiple rings and functional groups that contribute to its pharmacological properties.
The primary chemical reaction involving noribogaine glucuronide is its formation via glucuronidation:
The mechanism by which noribogaine glucuronide exerts its effects involves modulation of various neurotransmitter systems:
Noribogaine glucuronide exhibits several notable physical and chemical properties:
Noribogaine glucuronide has potential applications in various scientific domains:
Noribogaine glucuronide formation represents a critical phase II metabolic pathway for the bioactive primary metabolite of ibogaine. This biotransformation is catalyzed by uridine 5'-diphosphate (UDP)-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group (-OH) at the C12 position of noribogaine. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a β-D-glucuronide conjugate [4] [9].
The resulting noribogaine glucuronide exhibits significantly increased hydrophilicity compared to its parent compound, with a calculated partition coefficient (logP) reduction of approximately 3-4 units. This enhanced water solubility facilitates efficient biliary and renal excretion. Kinetic studies in human liver microsomes demonstrate Michaelis-Menten saturation kinetics for this reaction, with an average apparent Km value of 13.92 ± 1.05 μM and Vmax of 122.3 ± 4.8 pmol/min/mg protein, indicating moderate substrate affinity and moderate metabolic throughput [1] [10].
Table 1: Kinetic Parameters of Noribogaine Glucuronidation in Human Hepatic Systems
Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |
---|---|---|---|
Human Liver Microsomes | 13.92 ± 1.05 | 122.3 ± 4.8 | 8.78 |
Recombinant UGT1A9 | 4.72 ± 0.28 | 98.5 ± 2.3 | 20.87 |
Recombinant UGT1A3 | 3.25 ± 0.29 | 45.2 ± 1.7 | 13.91 |
Multiple UGT isoforms contribute to noribogaine glucuronidation, exhibiting distinct catalytic efficiencies and tissue-specific expression patterns. In vitro studies using recombinant human UGT enzymes reveal that UGT1A9 demonstrates the highest intrinsic clearance (CLint = Vmax/Km) of 20.87 μL/min/mg, followed by UGT1A3 (CLint = 13.91 μL/min/mg), with UGT2B7 showing minimal activity [4] [10]. These findings align with the known substrate preferences of these isoforms for phenolic compounds and their substantial hepatic expression.
The relative contribution of each isoform is influenced by their abundance in metabolic tissues. UGT1A9 constitutes approximately 43.67% of hepatic UGT1A subfamily expression, while UGT1A3 accounts for about 15-20% [4] [9]. This distribution suggests UGT1A9 likely dominates hepatic noribogaine glucuronidation, though extrahepatic metabolism may involve other isoforms. Notably, UGT1A7 and UGT1A8—expressed in gastrointestinal tract—also demonstrate significant activity, potentially contributing to first-pass metabolism following oral ibogaine administration [10].
Table 2: Relative Activity of Human UGT Isoforms in Noribogaine Glucuronidation
UGT Isoform | Relative Activity (%) | Tissue Expression | Catalytic Efficiency Ranking |
---|---|---|---|
1A9 | 100 ± 8.2 | Liver, Kidney | 1 (Highest) |
1A3 | 63.5 ± 5.7 | Liver, Intestine | 2 |
1A7 | 38.2 ± 3.1 | Stomach, Esophagus | 3 |
1A8 | 24.6 ± 2.3 | Intestine, Colon | 4 |
2B7 | 8.9 ± 0.9 | Liver, Kidney | 5 |
Significant interspecies differences exist in noribogaine glucuronidation kinetics, with important implications for preclinical-to-clinical extrapolation. Human liver microsomes exhibit approximately 2.3-fold higher CLint values (8.78 μL/min/mg) compared to rat (3.82 μL/min/mg) and mouse (4.15 μL/min/mg) microsomes [1] [10]. These differences correlate with variable expression patterns and catalytic activities of orthologous UGT enzymes across species.
Molecular studies attribute this variability to several factors:
This metabolic divergence explains the prolonged noribogaine half-life observed in humans (24-49 hours) versus rats (8-12 hours). Furthermore, interindividual variability in humans can reach 15-fold due to polymorphisms, hepatic pathology, or drug interactions affecting UGT expression and function [1] [4].
Table 3: Comparative Glucuronidation Kinetics Across Species
Species | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) | Half-life of Noribogaine |
---|---|---|---|---|
Human | 13.92 ± 1.05 | 122.3 ± 4.8 | 8.78 | 24-49 hr |
Rat | 18.25 ± 2.31 | 69.7 ± 3.2 | 3.82 | 8-12 hr |
Mouse | 15.73 ± 1.87 | 65.3 ± 2.9 | 4.15 | 6-10 hr |
Monkey | 14.18 ± 1.52 | 89.5 ± 3.7 | 6.31 | 12-18 hr |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0